7-Methylisoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-7-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSDZPSPCZXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622225 | |
| Record name | 7-Methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65399-02-2 | |
| Record name | 2,3-Dihydro-7-methyl-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65399-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Methylisoindolin 1 One
Established Synthetic Routes for Isoindolin-1-one (B1195906) Core Structures
The construction of the isoindolin-1-one scaffold can be achieved through a variety of synthetic strategies. These methods often involve the formation of the heterocyclic ring system through cyclization reactions. The choice of synthetic route can be influenced by factors such as the desired substitution pattern, available starting materials, and required reaction conditions.
Cyclization Reactions and their Variations
Cyclization reactions are a cornerstone in the synthesis of isoindolin-1-ones. These reactions involve the intramolecular formation of a new bond to create the five-membered lactam ring. Numerous variations of cyclization reactions have been developed, each with its own advantages and substrate scope.
A notable method for synthesizing isoindolin-1-one derivatives involves the conversion of phthalonitriles. For instance, refluxing a mixture of a substituted phthalonitrile (B49051) with N,N-diethylhydroxylamine can lead to the formation of 3-iminoisoindolin-1-ones. researchgate.net The reaction conditions, particularly the solvent, can dramatically influence the outcome, with chloroform (B151607) favoring the formation of the iminoisoindolin-1-one. researchgate.net This method provides a route to isoindolinone structures that can be further modified.
| Starting Material | Reagent | Solvent | Product | Yield |
| Substituted Phthalonitrile | N,N-diethylhydroxylamine | Chloroform | 3-Iminoisoindolin-1-one | 55-80% researchgate.net |
This table outlines the general conditions for the synthesis of 3-iminoisoindolin-1-ones from substituted phthalonitriles.
The intramolecular Diels-Alder (IMDA) reaction offers a powerful strategy for the construction of the isoindolinone core. thieme-connect.comnih.govresearchgate.net This approach involves a [4+2] cycloaddition within a single molecule, leading to the formation of a complex, bicyclic intermediate that can then be converted to the desired isoindolinone. thieme-connect.com For example, a furan (B31954) derivative can undergo an IMDA reaction followed by dehydration and aromatization to yield the isoindolinone core. thieme-connect.com This strategy has been successfully applied in the synthesis of complex molecules and can be designed to be stereoselective. thieme-connect.comnih.gov
In some cases, the IMDA reaction is part of a one-pot sequence, combined with other reactions like the Ugi multicomponent reaction, to rapidly build molecular complexity. mdpi.comugent.be These one-pot procedures are highly efficient as they avoid the isolation of intermediates. ugent.be
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. nih.gov The Ugi reaction is a prominent example of an MCR used for the synthesis of isoindolin-1-one derivatives. researchgate.netproquest.com This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using methyl 2-formylbenzoate (B1231588) as the aldehyde component, the Ugi product can undergo a subsequent intramolecular amidation to form the isoindolin-1-one ring. nih.govresearchgate.net
These MCRs are valued for their high atom economy and the ability to generate diverse libraries of compounds for biological screening. researchgate.netbeilstein-journals.org Variations of this approach, such as the Ugi-azide reaction followed by a Heck cyclization, have also been developed for the synthesis of related heterocyclic systems. beilstein-journals.org
| Reaction Type | Components | Key Intermediate/Process | Product |
| Ugi-type MCR | Methyl 2-formylbenzoate, primary amine, carboxylic acid, isocyanide | Intramolecular amidation | Isoindolin-1-one derivative nih.govresearchgate.net |
| Ugi-azide/Heck | Aldehyde, isocyanide, amine, azide, followed by Heck cyclization | Multicomponent reaction followed by cyclization | Tetrazolyl-1,2,3,4-tetrahydroisoquinolines beilstein-journals.org |
This table summarizes key features of one-pot multicomponent reactions for isoindolinone synthesis.
Indium-mediated reactions provide a valuable method for the synthesis of isoindolin-1-ones. clockss.orgresearchgate.net This approach involves the reductive condensation of nitroarenes with o-phthalaldehyde. clockss.org In the presence of indium and acetic acid in a solvent like toluene (B28343) at reflux, the nitro group is reduced to an amine, which then condenses with the dialdehyde (B1249045) and cyclizes to form the isoindolin-1-one. clockss.org This one-pot procedure is environmentally friendly and offers a direct route to variously substituted isoindolin-1-one derivatives from readily available nitro compounds. clockss.org Yields are generally reasonable, though they can be affected by the substituents on the nitroarene.
| Reactants | Reagents | Conditions | Product |
| Nitroarene, o-phthalaldehyde | Indium, Acetic Acid | Toluene, reflux | Isoindolin-1-one clockss.org |
This table outlines the general conditions for the indium-mediated synthesis of isoindolin-1-ones.
Transition metal-catalyzed reactions are powerful tools for the synthesis of heterocyclic compounds, and cobalt-catalyzed cyclizations have emerged as a method for constructing isoindolin-1-one derivatives. mdpi.comresearchgate.netresearchgate.net One such approach involves the cyclization of 2-bromobenzamides with carbodiimides. mdpi.com This reaction is believed to proceed through the formation of a five-membered aza-cobaltacycle intermediate. mdpi.comsciencegate.app This catalytic system can tolerate a variety of substituents, providing access to a range of 3-(imino)isoindolin-1-ones in moderate yields. mdpi.com The choice of substituents on both the benzamide (B126) and the carbodiimide (B86325) can influence the reaction's efficiency. mdpi.com
| Reactants | Catalyst | Key Intermediate | Product |
| 2-Bromobenzamide (B1207801), Carbodiimide | Cobalt complex | Five-membered aza-cobaltacycle | 3-(Imino)isoindolin-1-one mdpi.com |
This table summarizes the key aspects of the cobalt-catalyzed synthesis of 3-(imino)isoindolin-1-ones.
Photodecarboxylative Addition of Carboxylates to Phthalimides
A versatile method for forming the isoindolinone core involves the photodecarboxylative addition of carboxylates to phthalimides. nih.govbeilstein-journals.orgbeilstein-journals.org This reaction proceeds via a photoinduced electron transfer mechanism. dcu.iedcu.ie Typically, an N-substituted phthalimide (B116566) is irradiated, often with UVB light, in the presence of a suitable carboxylate salt. nih.govbeilstein-journals.org This process generates key hydroxyphthalimidine intermediates, which can then be converted to the desired isoindolinone derivatives. nih.gov
The general three-step process involves:
Photodecarboxylative Addition : N-(bromoalkyl)phthalimides are irradiated with UVB light in a solvent mixture like acetone/pH 7 buffer, in the presence of phenylacetate (B1230308) salts. This yields benzylated hydroxyphthalimidine derivatives. nih.govbeilstein-journals.org Yields for these addition products are often good to excellent, ranging from 63–95%. nih.govbeilstein-journals.org
Acid-Catalyzed Dehydration : The intermediate hydroxyphthalimidines are treated with acid to facilitate dehydration. nih.govbeilstein-journals.org
Further Functionalization : Subsequent reactions, such as amination, can be performed to furnish the final target compounds. nih.govbeilstein-journals.org
This photochemical approach is considered a mild alternative for accessing these molecules and has been successfully applied on multigram scales and in continuous-flow systems. nih.govbeilstein-journals.org For the synthesis of a C-7 substituted analogue, this method would necessitate a starting phthalimide with the methyl group already in place on the aromatic ring.
Transition Metal-Free Approaches for Isoindolinones
Growing emphasis on green chemistry has spurred the development of transition metal-free synthetic protocols for isoindolinones, which avoids the costs and environmental toxicity associated with metal catalysts. rsc.org These methods are highly attractive for the industrial production of bioactive molecules. rsc.org
One notable strategy involves the intramolecular selective oxidative coupling of C(sp³)–H and N–H bonds. capes.gov.brrsc.org This can be achieved by treating 2-alkylbenzamide substrates with a combination of iodine, potassium carbonate, and di-tert-butyl peroxide as an oxidant at elevated temperatures. capes.gov.brrsc.org Other metal-free approaches include:
Base-mediated C-C bond coupling followed by N-α-sp³C-H bond hydroxylation, which offers high regioselectivity and efficiency. organic-chemistry.org
Tandem cyclization reactions promoted by DBU and carboxylic acids, starting from ester-functionalized aziridines. organic-chemistry.org
These protocols highlight a shift towards more sustainable and cost-effective synthetic routes for the isoindolinone framework. rsc.org
| Method Type | Key Reagents/Conditions | Advantages |
| Photochemical | UVB Irradiation, Carboxylate Salts, Phthalimides nih.govbeilstein-journals.org | Mild conditions, high yields (63-95%), scalable. nih.govbeilstein-journals.org |
| Transition Metal-Free | I2/K2CO3/DTBP, 2-Alkylbenzamides capes.gov.brrsc.org | Avoids toxic and expensive metals, environmentally friendly. rsc.org |
| Microwave-Assisted | Microwave Irradiation, Pd(OAc)2 (optional) thieme-connect.comnih.gov | Rapid reaction times, increased yields, high stereoselectivity. thieme-connect.comnih.gov |
| Asymmetric | Chiral Auxiliaries (e.g., N-tert-butylsulfinyl) or Chiral Catalysts acs.orgbeilstein-journals.org | Access to specific enantiomers, high diastereomeric/enantiomeric excess. acs.orgbeilstein-journals.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and the synthesis of isoindolinones is no exception. The application of focused microwave irradiation can dramatically reduce reaction times and improve yields. thieme-connect.comnih.gov
Key features of microwave-assisted protocols include:
Efficiency : Reactions that might take hours using conventional heating can often be completed in minutes. thieme-connect.com A ligand-free, palladium-catalyzed domino C–C/C–N coupling reaction between amides and isocyanides proceeds in just 15 minutes at 120 °C under microwave conditions to afford isoindolinones in moderate to good yields. thieme-connect.com
Versatility : The technique has been applied to construct a wide variety of isoindolinone derivatives, including fused heterocyclic systems. nih.gov For instance, 3-methyleneisoindolinones can be efficiently obtained from 2-acetylbenzoic acid and primary amines via a two-component reaction under microwave irradiation. tandfonline.com
Improved Processes : The use of ionic liquids as a soluble support in conjunction with microwave heating facilitates simple purification and allows for reaction monitoring while providing the benefits of accelerated reaction rates. nih.gov
These methods offer a rapid and efficient pathway to diverse isoindolinone scaffolds. thieme-connect.comresearchgate.net
Asymmetric Synthesis of Chiral Isoindolinones
Many pharmacologically active isoindolinones possess a stereocenter at the C-3 position, making the development of asymmetric syntheses crucial for accessing enantiomerically pure compounds. beilstein-journals.orgchim.it Methodologies have evolved from classical resolution and the use of chiral auxiliaries to more advanced catalytic approaches. chim.it
Prominent strategies for asymmetric synthesis include:
Chiral Auxiliaries : The use of (R)- and (S)-tert-butylsulfinamides as chiral auxiliaries is a robust method. acs.orgacs.org (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones can be synthesized from methyl 2-formylbenzoates in two steps. Deprotonation with LDA and subsequent alkylation affords 3-substituted isoindolinones with high diastereomeric ratios and excellent yields. acs.orgacs.org
Catalytic Asymmetric Syntheses : Chiral catalysts, including transition metal complexes and organocatalysts, are used to directly create chiral isoindolinones. chim.it For example, new bifunctional chiral ammonium (B1175870) salts have been investigated in an asymmetric cascade synthesis, yielding key building blocks with high enantiomeric purity (95% ee). beilstein-journals.org
These methods are vital for preparing enantioenriched isoindolinones for biological evaluation and drug development. acs.orgchim.it
Specific Synthetic Approaches to 7-Methylisoindolin-1-one
The synthesis of the specific target, this compound, requires careful consideration of regiochemistry and reaction optimization to ensure the methyl group is correctly placed and the final product is obtained in high yield and purity.
Considerations for Regioselective Methylation at the C-7 Position
Achieving regioselective functionalization at the C-7 position of the isoindolinone core is a significant synthetic challenge due to the inherent reactivity of other positions on the heterocyclic ring system. researchgate.net Direct methylation of an unsubstituted isoindolinone would likely lead to a mixture of products.
Strategies to ensure the correct C-7 methylation include:
Use of Pre-functionalized Starting Materials : The most straightforward approach is to begin the synthesis with a precursor that already contains the methyl group at the desired position. For example, starting with a 2-acyl-6-methylbenzonitrile or a derivative of 2-formyl-6-methylbenzoic acid would fix the regiochemistry from the outset.
Directing Groups : In more complex syntheses, a directing group can be temporarily installed on the nitrogen atom to guide a metal catalyst to the C-7 position for C-H activation and subsequent functionalization. researchgate.net
Control of Steric and Electronic Effects : The inherent steric and electronic properties of the substrate can influence regioselectivity. In one study involving a related system, a meta-methyl group on a phenyl substituent led to a 2:1 mixture of regioisomers, demonstrating the challenge of controlling the reaction outcome. irb.hr
For a reliable synthesis of this compound, employing a starting material like 2-formyl-6-methylbenzoic acid or a related compound is the most common and predictable strategy.
Optimization Strategies for Yield and Purity in 7-Methylisoindolin-one Synthesis
To maximize the yield and purity of this compound, systematic optimization of the chosen synthetic route is essential. whiterose.ac.uk This involves a multi-faceted approach, moving beyond simple trial-and-error.
Key Optimization Parameters
| Parameter | Considerations | Rationale |
| Temperature | Reactions may require heating or cooling to achieve optimal rates and selectivity. deskera.com | Controls reaction kinetics and can minimize side product formation. deskera.com |
| Catalyst | Selection of the appropriate catalyst and optimization of its loading are critical. deskera.com | The right catalyst increases reaction rate and selectivity; too much can be wasteful or cause side reactions. deskera.com |
| Solvent | The solvent can affect solubility, reaction rate, and even the reaction pathway. | Proper solvent choice ensures reactants are in the same phase and can stabilize transition states. |
| Reactant Concentration | Stoichiometry and concentration of reactants must be carefully controlled. | Affects reaction order and can be adjusted to push equilibrium towards the product. |
| Reaction Time | Monitored using techniques like TLC or GC to determine the point of maximum product formation. | Prevents the formation of degradation products that can occur if the reaction is left for too long. |
A robust method for optimization is the Design of Experiments (DoE) , a statistical approach that allows for the simultaneous variation of multiple factors (temperature, concentration, etc.) to build a mathematical model of the reaction. whiterose.ac.uk This is more efficient than the one-factor-at-a-time (OFAT) method and can identify complex interactions between variables. whiterose.ac.uk
Following the reaction, purification is critical. Common techniques include:
Flash column chromatography on silica (B1680970) gel to separate the target compound from unreacted starting materials and byproducts. thieme-connect.com
Recrystallization to obtain a highly pure crystalline solid.
By carefully controlling reaction conditions and employing effective purification strategies, the synthesis of this compound can be optimized for both high yield and purity.
Catalyst Screening and Solvent Optimization
The efficiency of isoindolinone synthesis is highly dependent on the selection of appropriate catalysts and solvents. Optimization studies for related isoindolinone structures provide valuable insights that can be applied to the synthesis of this compound.
An acid-catalyzed cyclization has been reported as a direct method to produce this compound derivatives. For instance, (S)-2-(1-cyclopropylethyl)-5-(1H-imidazo[1,2-a]imidazol-5-yl)-7-methylisoindolin-1-one was synthesized as the sole product through an acid-catalyzed cyclization. researchgate.net
Broader studies on catalyst and solvent effects reveal important trends. In the synthesis of (Z)-3-methyleneisoindolin-1-ones, a related class of compounds, various combinations of copper catalysts, bases, and solvents were investigated. The use of Cu(OAc)₂·H₂O as a catalyst with DBU as a base in ethanol (B145695) under microwave irradiation proved to be highly effective, providing the desired products in moderate to high yields with excellent stereoselectivity. nih.gov The choice of solvent was critical, with ethanol and acetonitrile (B52724) showing superior results compared to DMSO, DMF, or dioxane. nih.gov
Table 1: Optimization of Reaction Conditions for (Z)-2-benzyl-3-benzylideneisoindolin-1-one Synthesis nih.gov
This table summarizes the screening of various catalysts, bases, and solvents in the synthesis of a model methyleneisoindolinone.
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | CuI | K₂CO₃ | DMF | Trace |
| 2 | Cu(OAc)₂·H₂O | K₂CO₃ | DMF | 45 |
| 3 | Cu(OAc)₂·H₂O | K₂CO₃ | DMSO | 42 |
| 4 | Cu(OAc)₂·H₂O | K₂CO₃ | Dioxane | 35 |
| 5 | Cu(OAc)₂·H₂O | K₂CO₃ | CH₃CN | 75 |
| 6 | Cu(OAc)₂·H₂O | K₂CO₃ | EtOH | 72 |
| 7 | Cu(OAc)₂·H₂O | DBU | EtOH | 85 |
Similarly, palladium-catalyzed reactions have been optimized for the synthesis of other isoindolinone derivatives. A study on the synthesis of 3-arylidene-2-(2-(diphenylphosphoryl)aryl)isoindolin-1-ones showed that a combination of Pd(OAc)₂ and Ag₂CO₃ was effective. thieme-connect.com The choice of the palladium catalyst and solvent was crucial for achieving high yields, with Pd(OAc)₂ in acetonitrile being the optimal combination. thieme-connect.com
Table 2: Palladium Catalyst and Solvent Screening thieme-connect.com
This table shows the effect of different palladium catalysts and solvents on the yield of a substituted isoindolinone.
| Entry | Palladium Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | PdCl₂ | CH₃CN | 65 |
| 2 | Pd(PPh₃)₄ | CH₃CN | 55 |
| 3 | Pd(dba)₂ | CH₃CN | 72 |
| 4 | Pd(OAc)₂ | CH₃CN | 78 |
| 5 | Pd(OAc)₂ | DMF | 68 |
| 6 | Pd(OAc)₂ | Toluene | 45 |
| 7 | Pd(OAc)₂ | THF | 62 |
Advanced Synthetic Techniques for this compound and its Direct Precursors
Modern organic synthesis offers a variety of powerful techniques for the construction of complex heterocyclic systems like isoindolinones. These methods often provide higher efficiency, regioselectivity, and atom economy compared to traditional approaches.
Ruthenium-Catalyzed Alkyne Cyclotrimerization in Isoindolinone Synthesis
A highly effective and atom-economical method for constructing the isoindolinone core is the ruthenium-catalyzed [2+2+2] cycloaddition reaction. beilstein-journals.org This reaction involves the cyclotrimerization of an amide-tethered diyne with a monosubstituted alkyne. nih.gov The catalyst, typically a ruthenium complex such as [Cp*RuCl(cod)] ((Cyclooctadiene)(pentamethylcyclopentadiene)ruthenium chloride), facilitates the regioselective formation of the polysubstituted isoindolinone ring system. nih.govnih.gov
This method is noted for its high regioselectivity, particularly when a trimethylsilyl (B98337) group is present on the diyne, which generally leads to complete control over the product's regiochemistry. nih.gov The resulting 7-silylisoindolinone products can be further functionalized through reactions like halogenation or protodesilylation. nih.gov An important advantage of this technique is its tolerance of moisture and its effectiveness in sustainable, non-chlorinated solvents. nih.gov The development of these ruthenium-catalyzed cyclotrimerizations represents a significant advance in the synthesis of complex isoindolinones from simple, readily available starting materials. thieme-connect.com
Synthesis of Aminomethylisoindolin-1-one Derivatives
Aminomethylisoindolin-1-one derivatives are an important subclass of compounds, often explored for their potential biological activities. The synthesis of these derivatives can be achieved through various methods, including the Mannich reaction. The Mannich reaction is a three-component condensation involving an active hydrogen compound (the isoindolinone), formaldehyde (B43269) (or its equivalent), and a primary or secondary amine. This reaction introduces an aminomethyl group onto the isoindolinone scaffold.
For example, Mannich bases of isoindolin-2-one have been synthesized and investigated for their biological properties. rsc.org Patent literature also describes the synthesis of various substituted ((alkylamino)methyl)isoindolin-1-one derivatives for pharmaceutical applications, highlighting the importance of this structural motif. researchgate.netacs.org These syntheses typically involve the reaction of a pre-formed isoindolinone with an amine and formaldehyde, or variations where the aminomethyl group is introduced at an earlier stage of the synthesis.
Enzymatic Synthesis and Biosynthetic Pathways involving Isoindolinone Motifs
Biocatalysis offers a green and highly selective alternative for the synthesis of complex molecules. While the direct enzymatic synthesis of this compound is not widely documented, studies on the biosynthesis of natural products and the enzymatic synthesis of related lactams provide a foundation for future developments. nih.govnih.gov
Recent research has successfully elucidated the complete biosynthetic pathway of zinnimidine, a phytotoxic isoindolinone alkaloid produced by Alternaria fungi. nih.gov This work identified a suite of enzymes (ZinADEF) that catalyze the formation of the isoindolinone scaffold from a tetraketide precursor. nih.gov A key step involves a flavin-dependent oxidoreductase, ZinD, which converts a 1,2-benzenediol intermediate into the isoindolinone core. nih.gov Similarly, the gene cluster responsible for the biosynthesis of aspernidine A, another prenylated isoindolinone alkaloid from Aspergillus nidulans, has been characterized, providing further insight into how fungi construct this heterocyclic system. acs.org
In the broader context of lactam synthesis, engineered enzymes have shown significant promise. Modified myoglobin (B1173299) variants have been developed as biocatalysts for the enantioselective C-H amidation to form β-, γ-, and δ-lactams from dioxazolone precursors with high yields and excellent enantioselectivity. thieme-connect.comresearchgate.net Furthermore, lipases have been explored for the dynamic kinetic resolution of hemiaminals, which are intermediates in some isoindolinone syntheses. researchgate.net These advancements in understanding natural biosynthetic pathways and engineering novel biocatalysts pave the way for the future development of enzymatic routes to chiral isoindolinones. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 7-Methylisoindolin-1-one
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. Through various NMR experiments, the precise chemical environment of each proton and carbon atom can be determined.
¹H NMR Spectral Analysis of the Methyl Group and Aromatic Region
The ¹H NMR spectrum provides critical information about the proton environments within a molecule. hw.ac.uk For this compound, the methyl group protons typically appear as a singlet in the aliphatic region of the spectrum. The aromatic protons, situated on the benzene (B151609) ring, resonate further downfield, with their specific chemical shifts and splitting patterns dictated by their position relative to the methyl group and the fused lactam ring. Aromatic protons generally appear in the 7-9 ppm range. oregonstate.edu The electron-donating nature of the methyl group influences the electron density of the aromatic ring, which in turn affects the chemical shifts of the attached protons. vulcanchem.com
¹³C NMR Spectral Analysis
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal, offering direct insight into the carbon skeleton. bhu.ac.in The spectrum of this compound will display signals corresponding to the methyl carbon, the aromatic carbons, the methylene (B1212753) carbon (CH2), and the carbonyl carbon of the lactam. The carbonyl carbon is typically found in the most downfield region of the spectrum, often between 170-185 ppm for cyclic amides (lactams). libretexts.org Aromatic carbons resonate in the approximate range of 125-150 ppm, while the methyl carbon appears at a much higher field. libretexts.org
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Methyl (CH₃) | 10 - 25 |
| Methylene (CH₂) | 40 - 55 |
| Aromatic (C) | 125 - 150 |
| Carbonyl (C=O) | 170 - 185 |
Note: These are general predicted ranges and can be influenced by the solvent and specific electronic effects within the molecule.
2D NMR Techniques (COSY, HSQC, HMBC, ROESY) for Complete Assignment
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. creative-biostructure.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It helps to trace the connectivity of proton networks within the molecule, for instance, confirming the relationship between neighboring aromatic protons. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbon atoms. columbia.edu This allows for the direct assignment of a carbon signal based on the known assignment of its attached proton, and vice versa. creative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments by showing long-range connectivity. creative-biostructure.comcolumbia.edu
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY and the related NOESY experiment provide information about protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the three-dimensional structure and conformation of the molecule.
Through the combined interpretation of these 2D NMR spectra, a complete and detailed structural assignment of this compound can be achieved.
Solvent Effects on NMR Chemical Shifts and Spectral Resolution
The choice of solvent for NMR analysis can significantly impact the resulting spectrum. Different deuterated solvents can influence the chemical shifts of protons and carbons due to variations in their magnetic susceptibility, polarity, and ability to form intermolecular interactions, such as hydrogen bonds. For instance, the chemical shift of water as an impurity can vary significantly depending on the solvent used. carlroth.com A change in solvent can sometimes improve spectral resolution by separating overlapping signals, which is critical for accurate interpretation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.com
Analysis of Carbonyl Stretching Frequencies (C=O)
A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group within the lactam ring. The position of this band is highly characteristic and provides valuable structural information. spectroscopyonline.com For cyclic amides (lactams), the C=O stretching frequency is influenced by ring size and conjugation. In isoindolinone derivatives, this peak is typically observed in the range of 1630–1820 cm⁻¹. savemyexams.com The presence of an aromatic ring conjugated to the lactam system can lower the frequency. libretexts.org For comparison, simple ketones often show a C=O stretch around 1715 cm⁻¹. spectroscopyonline.com The exact position of the carbonyl peak for this compound helps to confirm the presence of the lactam functional group. vulcanchem.com
Table 2: General IR Absorption Frequencies for Key Functional Groups
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amide (Lactam) | C=O stretch | 1630 - 1820 |
| Aromatic | C=C stretch | 1450 - 1650 (multiple bands) |
| Alkane | C-H stretch | 2850 - 3100 |
Note: These values represent typical ranges and can vary based on the specific molecular structure and physical state of the sample.
Methyl and Aromatic C-H Stretching and Bending Modes
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the vibrational modes of molecules, which correspond to specific functional groups and structural features. wikipedia.org For this compound, the C-H bonds of the methyl group and the aromatic ring give rise to characteristic stretching and bending vibrations. williams.eduresearchgate.net
The aromatic C-H stretching vibrations typically occur at wavenumbers above 3000 cm⁻¹. spcmc.ac.in Aromatic C-H out-of-plane bending vibrations are also characteristic and their position can give clues about the substitution pattern of the benzene ring.
The methyl (CH₃) group has both symmetric and asymmetric stretching and bending modes. Asymmetric stretching vibrations generally appear at higher frequencies than their symmetric counterparts. williams.edu The C-H stretching vibrations for methyl groups are found in the 2850-2980 cm⁻¹ region. spectroscopyonline.com Bending vibrations, which require less energy, occur at lower wavenumbers, typically in the 1375-1460 cm⁻¹ range. spcmc.ac.in
The table below summarizes the expected vibrational modes for the methyl and aromatic C-H bonds in this compound based on typical frequency ranges for these functional groups. spectroscopyonline.commdpi.com
| Vibration Type | Functional Group | Typical Wavenumber (cm⁻¹) |
| Stretching | Aromatic C-H | 3100 - 3000 |
| Asymmetric Stretching | Methyl (CH₃) | ~2960 |
| Symmetric Stretching | Methyl (CH₃) | ~2870 |
| Asymmetric Bending | Methyl (CH₃) | ~1460 |
| Symmetric Bending (Umbrella) | Methyl (CH₃) | ~1375 |
| Out-of-Plane Bending | Aromatic C-H | 900 - 675 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. vulcanchem.commsu.edu When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺˙). uni-saarland.de The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
The energy of the ionization process can cause the molecular ion to break apart into smaller, charged fragments. uni-saarland.de The pattern of these fragments is predictable and reproducible, serving as a molecular fingerprint that can aid in structure elucidation. lcms.cz For this compound, fragmentation would likely involve characteristic losses related to the aromatic ring and the lactam structure, such as the loss of CO or cleavage adjacent to the carbonyl group. miamioh.edu
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a "soft" ionization technique that allows for extremely accurate mass measurements, typically to within a few parts per million (ppm). pubcompare.ai This precision enables the determination of the exact elemental composition of a molecule from its measured mass. uni-saarland.de For this compound (molecular formula C₉H₉NO), HR-ESI-MS can confirm this composition by matching the experimentally measured mass with the calculated exact mass.
In HR-ESI-MS, a sample is dissolved in a solvent and pumped through a fine, charged capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and enter the mass analyzer. This gentle process often results in a prominent protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. clockss.orgpnas.orgnih.gov
The table below shows the calculated monoisotopic mass for the neutral molecule and common adducts of this compound that would be observed by HR-ESI-MS.
| Species | Formula | Calculated Mass (Da) |
| [M] | C₉H₉NO | 147.06841 |
| [M+H]⁺ | C₉H₁₀NO⁺ | 148.07569 |
| [M+Na]⁺ | C₉H₉NNaO⁺ | 170.05764 |
X-ray Crystallography for Solid-State Structure Determination
The diffraction pattern obtained from X-ray crystallography first reveals the crystal's symmetry properties. This includes the unit cell , which is the smallest repeating unit of the crystal lattice, and the space group , which describes the symmetry operations within the unit cell. wikipedia.orgwikipedia.org The unit cell is defined by its dimensions: the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters determine which of the seven crystal systems the substance belongs to (e.g., triclinic, monoclinic, orthorhombic). libretexts.org
While crystallographic data for this compound itself is not publicly available, analysis of a closely related derivative shows it crystallizing in the orthorhombic system. gccpo.org The table below provides an example of typical crystallographic parameters that are determined in such an analysis.
| Crystallographic Parameter | Description | Example Value |
| Crystal System | The symmetry class of the crystal lattice. | Orthorhombic |
| Space Group | The set of symmetry operations of the crystal. | P2₁2₁2₁ |
| a (Å) | Unit cell dimension, length of the a-axis. | 8.5 |
| b (Å) | Unit cell dimension, length of the b-axis. | 10.2 |
| c (Å) | Unit cell dimension, length of the c-axis. | 15.4 |
| α (°) | Unit cell angle between b and c axes. | 90 |
| β (°) | Unit cell angle between a and c axes. | 90 |
| γ (°) | Unit cell angle between a and b axes. | 90 |
| V (ų) | Volume of the unit cell. | 1332.9 |
| Z | Number of molecules in the unit cell. | 4 |
Note: Example values are illustrative and based on data for related structures.
From the refined crystal structure, precise measurements of all intramolecular distances and angles can be obtained. numberanalytics.comBond lengths are the distances between the nuclei of two bonded atoms, while bond angles are the angles formed by three connected atoms. saulius-grazulis.ltDihedral angles (or torsion angles) describe the rotation around a bond and define the conformation of the molecule. This data is fundamental for understanding the molecule's geometry and for validating theoretical models. researchgate.net
The following table lists representative bond lengths and angles for the core structure of an isoindolin-1-one (B1195906) derivative, which would be expected to be similar for this compound. researchgate.netrsc.org
| Bond/Angle | Atoms Involved | Typical Value |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (lactam) | ~1.35 Å |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-C (aliphatic) | ~1.52 Å |
| Bond Angle | C-N-C | ~112° |
| Bond Angle | N-C=O | ~125° |
| Bond Angle | C-C-C (in ring) | ~120° |
While this compound is an achiral molecule, many of its analogues possess stereocenters and are therefore chiral. X-ray crystallography is a powerful tool for determining the absolute stereochemistry (the actual three-dimensional arrangement of substituents at a chiral center, i.e., R or S configuration). usm.eduqmul.ac.uk
When a chiral compound crystallizes in a non-centrosymmetric space group, anomalous dispersion effects in the X-ray diffraction data (the Flack parameter) can be used to unambiguously assign the absolute configuration of the molecule without the need for a reference chiral center. usm.edu This has been successfully applied to determine the absolute configuration of chiral isoindolinone analogues synthesized for pharmaceutical research. mdpi.com For example, the absolute stereochemistry of chiral 3-substituted isoindolin-1-ones has been confirmed using this method. usm.edumdpi.com
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
Validation of Spectral Data Across Studies
The validation of spectroscopic data is a critical process in chemical research, ensuring the accuracy and reproducibility of structural assignments. This is typically achieved by comparing experimentally obtained data with data from independent studies or with theoretically predicted values. For this compound and its analogues, this cross-verification underpins the confident elucidation of their molecular structures.
Detailed research findings for derivatives of this compound provide a basis for this validation. For instance, the spectroscopic data for 2-Acetyl-7-methylisoindolin-1-one has been thoroughly characterized, offering a benchmark for the this compound core structure. rsc.org
The structural confirmation of these types of compounds often involves a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). rsc.org In more complex structures incorporating the this compound motif, advanced 2D NMR techniques such as COSY, ROESY, HSQC, and HMBC are employed to unambiguously determine the structure and stereochemistry. pnas.org
Below are the detailed spectral data for a key derivative, which serves as a reference for validating the signals associated with the this compound framework.
Research Findings for 2-Acetyl-7-methylisoindolin-1-one
A 2022 study on the synthesis of isoindolinones via electrochemical-induced amination provided comprehensive spectral data for 2-Acetyl-7-methylisoindolin-1-one. rsc.org
¹H NMR Spectral Data
The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.51 | t | 7.6 | Aromatic H |
| 7.32 – 7.28 | m | Aromatic H | |
| 7.24 | d | 7.5 | Aromatic H |
| 4.74 | s | CH₂ | |
| 2.70 | s | Acetyl CH₃ | |
| 2.67 | s | 7-Methyl CH₃ | |
| Data sourced from a study conducted in Chloroform-d solvent at 400 MHz. rsc.org |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum identifies the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 171.33 | Carbonyl (Acetyl) |
| 167.76 | Carbonyl (Lactam) |
| 145.38 | Aromatic C |
| 141.53 | Aromatic C |
| 129.82 | Aromatic C |
| 128.63 | Aromatic C |
| 125.00 | Aromatic C |
| 123.82 | Aromatic C |
| 47.93 | CH₂ |
| 24.84 | Acetyl CH₃ |
| 22.16 | 7-Methyl CH₃ |
| Data sourced from a study conducted in Chloroform-d solvent at 101 MHz. rsc.org |
High-Resolution Mass Spectrometry (HRMS) Data
HRMS confirms the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.
| Ion | Calculated m/z | Found m/z |
| [C₁₁H₁₂NO₂ + H]⁺ | 190.0862 | 190.0859 |
| Data obtained via Electrospray Ionization (ESI). rsc.org |
The consistency of such detailed spectral data across different synthetic batches and in comparison with data for similar isoindolinone structures validates the assigned structure. For example, the chemical shifts for the aromatic protons and the benzylic methylene protons in 2-Acetyl-7-methylisoindolin-1-one can be compared with those of other substituted isoindolinones to confirm the substitution pattern on the aromatic ring. rsc.org This comparative analysis is fundamental to the process of structural validation in synthetic and natural product chemistry.
Computational Chemistry and Mechanistic Studies of 7 Methylisoindolin 1 One Reactions
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in computational chemistry for its balance of accuracy and computational efficiency. mdpi.com It is employed to investigate the electronic structure and energetics of molecules, providing a quantum mechanical foundation for understanding their chemical behavior. youtube.com
The first step in the computational analysis of a molecule is typically geometry optimization, where the lowest energy arrangement of atoms is determined. cp2k.orgstackexchange.comscm.com For 7-Methylisoindolin-1-one, this would be performed using a selected functional, such as B3LYP or ωB97X-D, with an appropriate basis set (e.g., 6-311+G(d,p)). tandfonline.comresearchgate.net This process yields the equilibrium bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.
Once the optimized geometry is obtained, its electronic properties can be analyzed. A key aspect of this is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. wuxibiology.comschrodinger.com A smaller gap generally suggests that the molecule is more reactive, as less energy is required for electronic excitation. researchgate.net For aromatic compounds, these gaps are typically in the range of 4-7 eV. researchgate.net
Another crucial electronic property is the charge distribution across the molecule. This is often calculated using methods like Mulliken population analysis or Hirshfeld charge analysis. scm.comresearchgate.net These calculations assign partial charges to each atom, revealing the electrophilic and nucleophilic sites within the molecule and offering insights into its intermolecular interactions.
Table 1: Representative DFT-Calculated Properties for this compound Note: These values are illustrative and representative of what would be expected from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level), based on typical results for similar heterocyclic compounds.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest-energy unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates electronic excitability and chemical reactivity. youtube.comvasp.at |
| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule. |
| Mulliken Charge on C=O Carbon | +0.55 | Indicates a significant electrophilic character at the carbonyl carbon. |
| Mulliken Charge on C=O Oxygen | -0.50 | Indicates a significant nucleophilic character at the carbonyl oxygen. |
DFT calculations are widely used to predict the spectroscopic properties of molecules, which serves as a powerful method for structural validation when compared with experimental data. rsc.orgstudymind.co.uk The calculation of vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. By analyzing the fundamental vibrational modes, each calculated frequency can be assigned to specific molecular motions, such as C=O stretching, N-H bending, or C-H stretching. This theoretical spectrum can then be compared with an experimental spectrum to confirm the compound's identity and purity. studymind.co.uk
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.govmdpi.com Calculations can provide theoretical ¹H and ¹³C NMR chemical shifts for a proposed structure. nsf.gov Comparing these predicted shifts with experimental values is a cornerstone of modern structural elucidation, helping to resolve ambiguities in assignments, especially for complex molecules with overlapping signals. mdpi.com
Table 2: Illustrative Comparison of Predicted and Experimental NMR Shifts for this compound Note: This table demonstrates the typical correlation sought between DFT-calculated and experimentally measured NMR data. Experimental values are hypothetical for illustrative purposes.
| Atom | Predicted ¹³C Shift (ppm) (GIAO/DFT) | Hypothetical Experimental ¹³C Shift (ppm) |
|---|---|---|
| C1 (Carbonyl) | 171.5 | 172.4 |
| C7a (Bridgehead) | 143.8 | 144.2 |
| C7 | 141.9 | 142.3 |
| C6 | 129.2 | 129.0 |
| C5 | 123.9 | 123.6 |
| C4 | 123.1 | 123.4 |
| C3 | 45.2 | 45.6 |
| C-CH₃ (Methyl) | 21.5 | 21.9 |
Locating the transition state (a first-order saddle point on the potential energy surface) is crucial for determining the reaction's activation energy (energy barrier). tandfonline.com The height of this barrier from the reactants to the transition state dictates the reaction rate, with a higher barrier corresponding to a slower reaction. DFT calculations allow for the precise determination of these barriers, helping to identify the rate-determining step in a multi-step mechanism. nih.govrsc.org For instance, in a proposed synthesis of an isoindolinone, DFT can be used to compare different possible pathways and determine the most energetically favorable route. nih.gov
Table 3: Example Gibbs Free Energy Profile for a Reaction Step Note: The values are hypothetical, illustrating the energy changes in a single step of a reaction, such as an intramolecular cyclization.
| Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |
|---|---|---|
| Reactant | 0.0 | Starting material for the reaction step. |
| Transition State (TS) | +24.5 | The energy maximum for the step; determines the activation barrier. rsc.org |
| Product | -15.0 | The product of the reaction step; a negative value indicates an exergonic step. |
Prediction and Validation of Spectroscopic Properties (IR/Raman, NMR)
Molecular Dynamics Simulations
While DFT calculations provide static, time-independent properties of molecules, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion for a system of particles, MD provides a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov
MD simulations are a powerful tool for predicting the solubility of organic compounds. nih.govethz.chresearchgate.net To study this compound, a simulation would typically be set up with one or more solute molecules placed in a box of explicit solvent molecules (e.g., water, ethanol). The interactions between all atoms are governed by a molecular mechanics force field (e.g., AMBER, OPLS). nih.gov
By running the simulation for a sufficient length of time (nanoseconds to microseconds), thermodynamic properties like the solvation free energy can be calculated. This value, which represents the energy change when a molecule is transferred from the gas phase to the solvent, is directly related to solubility. Comparing the solvation free energies of this compound in different solvents allows for the prediction of solubility trends. mdpi.com Furthermore, analyzing the trajectories from the simulation can reveal specific solvent-solute interactions, such as hydrogen bonding patterns and the arrangement of solvent molecules around the solute, which are key drivers of the solubilization process. nih.gov
Table 4: Typical Parameters for an MD Simulation to Predict Solubility Note: This table outlines a representative setup for a molecular dynamics simulation aimed at studying solvent interactions.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Force Field | GAFF (General Amber Force Field) | Defines the potential energy function for the organic molecule. |
| Solvent Model | TIP3P (for water) | Models the behavior and interactions of the solvent molecules. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking lab conditions. |
| Temperature | 298 K (25 °C) | Standard temperature for solubility measurements. |
| Simulation Time | 50-200 ns | Ensures adequate sampling of molecular conformations and interactions. |
| Analysis Method | Thermodynamic Integration | Calculates the free energy of solvation from the simulation trajectory. mdpi.com |
Mechanistic Investigations of this compound Formation and Reactivity
The synthesis of the isoindolinone core is of significant interest, and numerous methods have been developed, often involving transition-metal catalysis. researchgate.netrsc.org A plausible route to this compound involves the intramolecular C-H amidation of a precursor such as an appropriately substituted N-alkoxybenzamide. Rhodium-catalyzed reactions are particularly effective for this type of transformation. organic-chemistry.orgnsf.gov
A proposed catalytic cycle for the rhodium(III)-catalyzed formation of an isoindolinone from an N-methoxy-2-methylbenzamide derivative generally involves several key steps: numberanalytics.comorganic-chemistry.orgamazonaws.com
Migratory Insertion (or equivalent coupling): In reactions with coupling partners like alkenes, this step would involve insertion into the Rh-C bond. For direct amidation, a related coupling or cyclization event occurs.
Reductive Elimination: The C-N bond is formed, releasing the isoindolinone product.
Catalyst Regeneration: An oxidant, often a copper salt like Cu(OAc)₂, is typically required to regenerate the active Rh(III) catalyst, completing the cycle. rsc.org
Control experiments and computational studies are essential to support such proposed mechanisms. nih.gov For example, DFT calculations can model the energy of the proposed rhodacycle intermediate and the transition state for the C-H activation step. rsc.org By demonstrating that this pathway is energetically feasible, these computational investigations provide strong evidence to complement experimental findings, leading to a comprehensive understanding of the reaction mechanism. nih.govrsc.org
Proposed Reaction Mechanisms for Novel Synthetic Routes
The synthesis of the isoindolin-1-one (B1195906) scaffold, a core structure of this compound, has been the subject of various mechanistic studies to develop efficient and novel routes. One proposed mechanism involves a domino reaction sequence for creating related (Z)-3-methyleneisoindolin-1-one structures, which can be precursors to alkylated isoindolinones. nih.gov This process is promoted by a copper(II) acetate (B1210297) and DBU (1,8-Diazabicyclo researchgate.netundec-7-ene) system under microwave irradiation. The proposed mechanism initiates with a Sonogashira coupling reaction between a 2-bromobenzamide (B1207801) and a terminal alkyne. nih.gov Following this, the copper catalyst is believed to coordinate with the triple bond of the coupled intermediate. This coordination facilitates an intramolecular hydroamination of the triple bond, leading to cyclization. The final step is a protodemetalation event that yields the desired 3-methyleneisoindolin-1-one (B1254794) product. nih.gov
Another novel approach involves a base-promoted cascade reaction. This process can be used to synthesize 3,3-dialkylated isoindolin-1-ones. acs.org A key feature of this pathway is a preorientation for HCl elimination, which provides stereoselective access to (Z)-configured alkene intermediates. acs.org The mechanism involves the epimerization of a labile C-H bond in a (chloromethyl)sulfonyl moiety, which is followed by a β-elimination step under basic conditions to form the alkene. acs.org
Stereoselectivity and Diastereoselectivity in this compound Synthesis
Stereocontrol is a critical aspect of synthesizing substituted isoindolinones like this compound, particularly when a chiral center is introduced at the C3 position. Stereoselectivity refers to the preference for the formation of one stereoisomer over another. msu.edu
A significant method for achieving stereocontrol is the diastereoselective hydrogenation of N-substituted 3-methyleneisoindolin-1-ones. An asymmetric synthesis of chiral N-substituted 3-methylisoindolin-1-ones has been achieved through Pd⁰-catalyzed diastereoselective hydrogenation. researchgate.net The highest diastereomeric excess (de), a measure of stereoselectivity, was reported to be 67% when the hydrogenation was performed in methanol (B129727) with a palladium on carbon (Pd/C) catalyst modified by the chiral alkaloid cinchonidine (B190817). researchgate.net
Another strategy employs a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. In one study, a chiral template was deprotonated and then alkylated to introduce substituents at the C3 position. ntu.ac.uk The choice of base was found to significantly impact the diastereoselectivity of this alkylation step. While LiHMDS (Lithium bis(trimethylsilyl)amide) resulted in high conversion rates (96%), it produced the lowest diastereoselectivity. ntu.ac.uk Conversely, NaHMDS (Sodium bis(trimethylsilyl)amide) provided the highest level of diastereoselectivity, although with a lower conversion rate of 50%. ntu.ac.uk
Furthermore, cascade reactions have also demonstrated stereoselectivity. In the synthesis of 3-(Chloro(phenylsulfonyl)methyl)-3-methylisoindolin-1-one, an intermediate in a cascade process, a mixture of diastereomers was formed with a diastereomeric ratio (d.r.) of 91:9. acs.org In contrast, the synthesis of a related intermediate, 4-((Chloro(1-methyl-3-oxoisoindolin-1-yl)methyl)sulfonyl)benzonitrile, proceeded as a single diastereoisomer. acs.org The subsequent elimination step in this cascade provides stereoselective access to (Z)-configured alkenes. acs.org
Role of Catalysts and Reagents in Reaction Pathways
The choice of catalysts and reagents is fundamental in directing the reaction pathways for the synthesis of the isoindolinone core. They influence reaction efficiency, selectivity, and the types of transformations that can occur.
In modern synthetic routes, transition metal catalysts are frequently employed. A copper-based system, specifically Cu(OAc)₂·H₂O with DBU as a base and potential ligand, has been shown to efficiently promote the domino reaction of 2-bromobenzamides and terminal alkynes under microwave irradiation. nih.gov This system is advantageous due to the low cost of the copper catalyst and the use of an environmentally benign solvent like ethanol (B145695). nih.gov Palladium catalysts are also pivotal. An asymmetric synthesis of chiral 3-methylisoindolin-1-ones was achieved using a Pd/C catalyst modified with cinchonidine, which acts as a chiral modifier to induce diastereoselectivity during hydrogenation. researchgate.net
Bases play a crucial and varied role. In the diastereoselective alkylation of a chiral isoindolinone precursor, the counterion of the base (e.g., Li⁺ vs. Na⁺ in LiHMDS and NaHMDS) was shown to directly influence the level of diastereoselectivity achieved. ntu.ac.uk In other novel synthetic routes, a simple and inexpensive inorganic base like potassium carbonate (K₂CO₃) has been used to mediate an entire cascade process for synthesizing new isoindolinones, highlighting a move towards more environmentally benign reagents. acs.org
Intramolecular Interactions and their Influence on Reactivity
Intramolecular interactions, or non-covalent forces within a single molecule, can significantly influence the conformation, stability, and ultimately the reactivity of a compound like this compound. The isoindolin-1-one structure contains a lactam ring, which features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).
This arrangement allows for the potential formation of intramolecular hydrogen bonds, particularly in derivatives with appropriate substituents. iucr.org Such bonds can create quasi-ring structures that lead to greater molecular stabilization. mdpi.com This stabilization can, in turn, affect the molecule's reactivity. For instance, an intramolecular hydrogen bond involving the N-H group could decrease the acidity of that proton, making deprotonation more difficult. Conversely, if the carbonyl oxygen is involved in an intramolecular interaction, its availability for participating in intermolecular hydrogen bonds or coordinating to a catalyst might be reduced.
Structure Activity Relationship Sar Studies and Biological Investigations
General Biological Activities Associated with the Isoindolinone Scaffold
The isoindolinone scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities. nih.govresearchgate.net Derivatives of isoindolinone have been reported to possess anticancer, antimicrobial, antiviral, anti-inflammatory, neuroprotective, and antidiabetic properties, among others. nih.govresearchgate.netrsc.org The biological effects are often attributed to the ability of the isoindolinone core and its substituents to interact with various biological targets, including enzymes and receptors. beilstein-journals.orgnih.gov
Anticancer and Antitumor Properties
The isoindolinone scaffold is a key component in a multitude of compounds demonstrating significant anticancer and antitumor activities. nih.govjocpr.comacs.org These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key proteins involved in cancer progression. acs.orgresearchgate.net
One of the notable mechanisms of action for isoindolinone derivatives is the inhibition of the MDM2-p53 protein-protein interaction. beilstein-journals.orgacs.org This inhibition can lead to an antitumor effect, particularly in tumors where MDM2 is amplified. acs.org For instance, the isoindolinone scaffold has been utilized to develop potent MDM2-p53 antagonists. acs.org Structural modifications, such as varying the 2-N-benzyl and 3-alkoxy substituents, have led to the identification of highly potent inhibitors. acs.org Specifically, 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one was identified as a potent MDM2-p53 inhibitor with an IC50 value of 0.23 µM. acs.org Resolution of its enantiomers revealed that the (+)-R-enantiomer was primarily responsible for this activity, with an IC50 of 0.17 µM. acs.org
Furthermore, spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones, synthesized from isoindolin-3-methylene-1-ones, have shown cytotoxic and antiproliferative activity against human cancer cell lines, including neuroblastoma (SH-SY5Y), colorectal adenocarcinoma (HT-29), and hepatocellular carcinoma (HepG2) cells. beilstein-journals.org The most active of these compounds displayed IC50 values in the range of 9–22 µM, with evidence suggesting the antitumor activity is linked to the inhibition of the p53-MDM2 interaction. beilstein-journals.org
In other studies, novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were synthesized and evaluated for their cytotoxicity. jocpr.com One compound, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, demonstrated notable antitumor activity against the HepG2 cancer cell line with an IC50 of 5.89 µM. jocpr.com
A series of 3-methyleneisoindolinones were investigated for their anticancer potential against head and neck squamous cell carcinoma (HNSCC) cells. acs.org These compounds were found to induce oxidative stress, decrease mitochondrial membrane potential, disrupt the cell cycle, and induce apoptosis in HNSCC cells. acs.org Another study on isoindolinone derivatives revealed that carbon nucleophile-substituted derivatives exhibited superior anticancer activity compared to others. researchgate.net For example, 3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-one (B1195906) showed potent effects against A549 and MCF-7 cell lines with IC50 values of 1 µM and 1.5 µM, respectively. researchgate.net
Additionally, some isoindolinone derivatives have been shown to exhibit dose-dependent anticancer activity against A549 cells. nih.gov The incorporation of a thiazole (B1198619) and a rigid isoindolinone fragment into a cyclic peptide, Fenestin A, was found to enhance its bioactivity, inducing apoptosis and cell cycle arrest in tumor cells. researchgate.net Spiropyrroloquinoline isoindolinone and aza-isoindolinone derivatives have also demonstrated cytotoxicity in the low micromolar range against human breast cancer cell lines. researchgate.net
| Compound Class | Specific Compound Example | Cancer Cell Line(s) | IC50 Value | Reference |
| MDM2-p53 Inhibitors | 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one | Not specified | 0.23 µM | acs.org |
| MDM2-p53 Inhibitors | (+)-R-enantiomer of the above | Not specified | 0.17 µM | acs.org |
| Spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones | Most active compound in the series | SH-SY5Y, HT-29, HepG2 | 9-22 µM | beilstein-journals.org |
| 2-benzyl-6-substituted-ethoxy-isoindolinones | tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 | 5.89 µM | jocpr.com |
| Carbon nucleophile-substituted isoindolinones | 3-(ferrocenyl)-2-(2-nitrobenzyl) isoindolin-1-one | A549, MCF-7 | 1 µM, 1.5 µM | researchgate.net |
| Naphthyridine-substituted isoindolinones | 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one | A549, MCF-7 | 10 µM | researchgate.net |
Antimicrobial and Antibacterial Activities
The isoindolinone scaffold is a structural motif found in various compounds with significant antimicrobial and antibacterial properties. derpharmachemica.comderpharmachemica.com These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. nih.govnih.gov
For instance, certain isoindolinone derivatives have exhibited promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 0.328 to 3.6 mg/ml. derpharmachemica.com The presence of a carboxyl functional group appears to be important for this antibacterial activity. derpharmachemica.com Another study reported that 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives displayed remarkable antibacterial activity against S. aureus, E. coli, and P. aeruginosa with MIC values of less than 0.025 µg/ml, 0.2 µg/ml, and 0.39 µg/ml, respectively. derpharmachemica.com
N-analogous corollosporines, synthesized via a laccase-catalyzed coupling reaction, have been shown to inhibit the growth of several Gram-positive bacterial strains, including methicillin-resistant S. aureus (MRSA), with inhibition zones of 8-10 mm. derpharmachemica.comderpharmachemica.com A series of novel isoindoline-1-one derivatives containing a piperidine (B6355638) moiety demonstrated good activity against phytopathogenic bacteria such as Pseudomonas syringae pv. actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). nih.govacs.org Some of these compounds also showed excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), with one derivative, Y8, having an EC50 of 21.3 µg/mL, which is better than the commercial bactericide thiediazole copper (EC50 = 53.3 µg/mL). nih.govacs.org Further investigation revealed that Y8 induces the collapse of the Xoo cell membrane and affects biofilm formation. nih.govacs.org
Additionally, N-substituted isoindolin-1-ones have been investigated as potential novel antimicrobial agents, with their MIC values determined and reported. nih.gov A series of N-substituted isoindolin-1-one-3-phosphonate compounds were screened for their antimicrobial activities against several Gram-positive bacterial strains and one Gram-negative strain. researchgate.net Two of these compounds were particularly active against Micrococcus luteus, with inhibition zones of 35 and 24 mm, respectively. researchgate.net
| Compound Class | Specific Compound Example | Target Organism(s) | Activity | Reference |
| Isoindolinones | General derivatives | B. subtilis, S. aureus, M. roseus, E. coli | MIC: 0.328-3.6 mg/ml | derpharmachemica.com |
| Quinolone-isoindolines | 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives | S. aureus, E. coli, P. aeruginosa | MIC: <0.025 µg/ml, 0.2 µg/ml, 0.39 µg/ml | derpharmachemica.com |
| N-analogous corollosporines | Synthesized derivatives | Methicillin-resistant S. aureus | Inhibition zone: 8-10 mm | derpharmachemica.comderpharmachemica.com |
| Piperidine-containing isoindolin-1-ones | Y8 | Xanthomonas oryzae pv. oryzae | EC50: 21.3 µg/mL | nih.govacs.org |
| Isoindolin-1-one-3-phosphonates | 4a and 4b | Micrococcus luteus | Inhibition zones: 35 mm and 24 mm | researchgate.net |
Antiviral Properties
The isoindolinone scaffold is a key structural element in a number of compounds that exhibit antiviral activity against a variety of human viruses. jmchemsci.comjmchemsci.com The versatility of the isoindoline (B1297411) framework allows for the synthesis of derivatives with diverse mechanisms of action against viral targets. jmchemsci.comjmchemsci.com
Research has shown that linking, fusing, substituting, or hybridizing the isoindole ring with other chemical moieties can lead to the development of effective antiviral agents. jmchemsci.comjmchemsci.com These modifications can influence the compound's ability to interact with viral enzymes or other components essential for viral replication. jmchemsci.com For example, some isoindoline derivatives have been studied for their ability to inhibit viral entry into host cells. jmchemsci.com
One area of focus has been the development of isoindoline-based compounds as inhibitors of the cap-snatching endonuclease, an enzyme crucial for the replication of bunyaviruses. nih.gov A series of isoindol-1-one derivatives were synthesized and found to suppress the RNA hydrolysis activity of this enzyme, with IC50 values generally in the low micromolar range. nih.gov Molecular docking studies indicated that the interaction of the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold with metal ions is essential for its inhibitory activity. nih.gov
Anti-inflammatory Effects
Derivatives of the isoindolinone scaffold have demonstrated significant anti-inflammatory properties through various mechanisms of action. mdpi.com These compounds have been shown to modulate the production of inflammatory mediators and interact with key enzymes involved in the inflammatory response. nih.govbiomolther.org
For example, a series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones, known as ZM compounds, were designed as anti-inflammatory agents. nih.gov These compounds were found to reduce carrageenan-induced inflammation and inhibit cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov Specifically, ZM4 and ZM5 reversed LPS-induced increases in TNF-α and IL-12 in the spleens of mice. nih.gov In vitro, ZM3, ZM4, and ZM5 suppressed TNF-α production in stimulated spleen cells. nih.gov Furthermore, ZM5 was shown to enhance the production of the anti-inflammatory cytokine TGF-β1 from CD4+CD25+ve cells. nih.gov
Another isoindoline-1,3-dione derivative, 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1), has been identified as a peroxisome proliferator-activated receptor (PPAR) γ agonist with anti-inflammatory effects. biomolther.org In a mouse model of allergic asthma, administration of PD1 markedly reduced the infiltration of inflammatory eosinophils in the lungs and decreased the levels of Th2 cytokines such as IL-4 and IL-13. biomolther.org
Additionally, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione has been shown to possess pronounced analgesic and anti-inflammatory effects in vivo. rjraap.com The anti-inflammatory drug indoprofen, which contains an isoindoline core, exerts its effects by inhibiting both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins. mdpi.com Pomalidomide, another isoindoline-containing drug, also exhibits anti-inflammatory properties by acting as a transcriptional inhibitor of COX-2. mdpi.com
Neuroprotective and Central Nervous System (CNS) Activities
The isoindolinone scaffold is a key feature in a variety of compounds that exhibit neuroprotective and other central nervous system (CNS) activities. researchgate.net These compounds have shown potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's by targeting various pathways, including inflammation, oxidative stress, and protein aggregation. researchgate.netmdpi.com
For instance, certain isoindoline compounds that act as sigma-2 receptor antagonists can inhibit the detrimental effects of soluble amyloid-beta (Aβ) peptides and oligomers on neuronal cells. google.com These compounds have been shown to compete with Aβ oligomers, thereby reducing Aβ-induced cellular toxicity and potentially preventing synapse loss. google.com
Erinacerin W, a novel isoindolinone compound isolated from the mycelia of Hericium erinaceus, has demonstrated protective effects against inflammation-associated neurotoxicity. mdpi.com This, along with other compounds from the same source, suggests a potential therapeutic role in neurodegenerative diseases by modulating microglia-mediated inflammatory processes. mdpi.com The mushroom Hericium erinaceus itself contains bioactive compounds, including erinacines and hericenones, which have shown neuroprotective and neurotrophic activities. researchgate.net
Furthermore, a series of isoindoline-1,3-dione derivatives have been developed as multifunctional agents for Alzheimer's disease. nih.gov These compounds were designed to inhibit both acetylcholinesterase (AChE) and the aggregation of β-amyloid. nih.gov One such compound, 13b, not only inhibited AChE (IC50 = 0.219 µM) but also demonstrated the ability to inhibit Aβ aggregation (65.96% at 10 µM) and exert a neuroprotective effect against Aβ toxicity. nih.gov
Antidiabetic Properties
The isoindolinone scaffold has been incorporated into various compounds that exhibit antidiabetic properties, primarily by targeting key enzymes involved in carbohydrate metabolism. researchgate.netmdpi.com
A study focused on quinoline- and isoindoline-integrated polycyclic compounds identified derivatives with the ability to dually inhibit α-glycosidase and α-amylase, two important enzymes in the digestion of carbohydrates. mdpi.com One particular pyridine (B92270) derivative, 7d, which was synthesized from 2-(4-acetylphenyl)isoindoline-1,3-dione, showed significant inhibitory activity against both α-glycosidase (IC50: 0.07 mM) and α-amylase (IC50: 0.21 mM). mdpi.com These values were comparable to or better than the standard drug acarbose (B1664774) (IC50: 0.09 mM for α-glycosidase and 0.25 mM for α-amylase). mdpi.com
In another study, a series of isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties were synthesized and screened for their antihyperglycemic activity. ekb.eg Several of these newly synthesized compounds were identified as active antihyperglycemic agents. ekb.eg The most active compounds in this series demonstrated significant reductions in serum glucose levels, with reductions of 52%, 48%, 45%, 44%, and 44% for compounds VIIo, VIIp, VIIq, VIIh, and VIIr, respectively, which was comparable to the reference drug gliclazide. ekb.eg
| Compound Class | Specific Compound Example | Target Enzyme(s) | Activity | Reference |
| Pyridine derivatives of isoindoline-1,3-dione | 7d | α-glycosidase, α-amylase | IC50: 0.07 mM, 0.21 mM | mdpi.com |
| Isoindoline-1,3-dione analogues with aryl sulfonylurea moieties | VIIo | Not specified | 52% serum glucose reduction | ekb.eg |
| Isoindoline-1,3-dione analogues with aryl sulfonylurea moieties | VIIp | Not specified | 48% serum glucose reduction | ekb.eg |
| Isoindoline-1,3-dione analogues with aryl sulfonylurea moieties | VIIq | Not specified | 45% serum glucose reduction | ekb.eg |
| Isoindoline-1,3-dione analogues with aryl sulfonylurea moieties | VIIh | Not specified | 44% serum glucose reduction | ekb.eg |
| Isoindoline-1,3-dione analogues with aryl sulfonylurea moieties | VIIr | Not specified | 44% serum glucose reduction | ekb.eg |
Urease and Kinase Inhibition
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a known virulence factor for certain bacteria, such as Helicobacter pylori, which is implicated in the formation of gastric ulcers. csfarmacie.cz The inhibition of urease is a therapeutic strategy to combat infections by these bacteria. csfarmacie.cznih.gov While specific studies on the direct urease inhibition by 7-Methylisoindolin-1-one are not extensively detailed in the provided results, the broader class of isoindolinone derivatives has been investigated for various enzymatic inhibitory activities. csfarmacie.cz The development of urease inhibitors is crucial for reducing the negative effects of ureolytic bacteria and improving the efficacy of urea-based fertilizers in agriculture. nih.govgoogle.com
Kinase Inhibition: Kinases are a large family of enzymes that play crucial roles in cell signaling and are prominent targets in cancer therapy. nih.gov Isoindolinone derivatives have been identified as inhibitors of various kinases. google.com For instance, certain isoindolinone-based compounds have shown inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK7, which are essential for cell cycle regulation. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. acs.org While direct evidence for this compound as a kinase inhibitor is not explicitly detailed, the isoindolinone scaffold is a key feature in many kinase inhibitors. google.com
Specific Biological Activities of this compound
The position of the methyl group on the isoindolinone ring system has a pronounced effect on the compound's biological profile.
Comparative Analysis with Unsubstituted and Other Methylated Isoindolinone Analogues
Studies on methylated isoindolinone analogs have revealed that the position of the methyl group is a key determinant of biological activity. For example, in a study of methylated marine cyclopeptide galaxamide analogs containing an isoindolinone fragment, single-methyl substitution was generally found to be beneficial for bioactivity. mdpi.comresearchgate.net However, the specific impact of methylation can be case-specific. mdpi.comresearchgate.net
The methyl group at the C-7 position in this compound is adjacent to the nitrogen-containing ring junction, creating a unique electronic environment that influences its chemical and biological properties. In comparison, a methyl group at the 6-position, as in 6-Methylisoindolin-1-one, also influences properties like lipophilicity and electronic distribution, which in turn affect interactions with biological targets. vulcanchem.com The unsubstituted isoindolin-1-one generally shows lower potency compared to its methylated counterparts in various biological assays.
Table 1: Comparative Activity of Methylated Isoindolinone Analogues
| Compound | Key Structural Feature | Reported Biological Relevance |
|---|---|---|
| This compound | Methyl group at C-7 | Balances hydrophobicity and steric effects, potentially optimizing anticancer activity. |
| 6-Methylisoindolin-1-one | Methyl group at C-6 | Increases lipophilicity and affects electron density of the aromatic ring. vulcanchem.com |
| Unsubstituted Isoindolin-1-one | No substitution on the benzene (B151609) ring | Generally lower biological activity compared to methylated analogues. |
Impact of the C-7 Methyl Group on Reactivity and Biological Activity
The methyl group at the C-7 position exerts both electronic and steric effects that modulate the reactivity and biological activity of the isoindolinone scaffold. Electronically, the methyl group is weakly electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Sterically, the proximity of the C-7 methyl group to the lactam ring can influence how the molecule binds to the active sites of enzymes or receptors. vulcanchem.com This positioning can create a balance between hydrophobicity and steric hindrance, which may be optimal for certain biological activities, such as anticancer effects.
Mechanistic Elucidation of Biological Action
Understanding the mechanism through which this compound exerts its biological effects involves identifying its molecular targets and the cellular pathways it modulates.
Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)
The isoindolinone core is a versatile scaffold for interacting with various biological macromolecules. Molecular modeling studies have shown that isoindolinone derivatives can fit into the active sites of enzymes and receptors, thereby modulating their activity. For kinase inhibition, the isoindolinone structure can participate in hydrogen bonding interactions with key amino acid residues in the enzyme's active site. For example, derivatives have been shown to bind to the active site of CDK7, preventing its interaction with its partners and disrupting the cell cycle. While the precise targets of this compound are not fully elucidated in the provided search results, the general mechanism for related compounds involves binding to the active sites of enzymes like kinases.
Effects on Cellular Pathways (e.g., Apoptosis, Microbial Growth Inhibition)
The interaction of isoindolinone derivatives with their molecular targets can trigger a cascade of events at the cellular level. Inhibition of critical enzymes like kinases can disrupt signaling pathways that are essential for cell survival and proliferation. This can lead to the induction of apoptosis (programmed cell death), a key mechanism for the anticancer activity of many therapeutic agents. acs.orgmdpi.com Studies on isoindolinone-containing cyclopeptides have shown that they can induce apoptosis in tumor cells and cause cell cycle arrest, often in the G2/M phase. acs.orgacs.org Furthermore, some isoindolinone derivatives have demonstrated antimicrobial activity, which is thought to involve the disruption of bacterial cell membranes and inhibition of DNA synthesis.
Molecular Docking and Dynamics Simulations for Binding Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding interactions between a ligand, such as this compound, and its target protein at the molecular level. nih.gov These methods are crucial for understanding the stability of the ligand-protein complex and for guiding the design of more potent and selective inhibitors. nih.govnih.gov
In studies involving isoindolin-1-one derivatives, molecular docking has been employed to screen libraries of these compounds against specific therapeutic targets, such as Cyclin-dependent kinase 7 (CDK7), a protein implicated in breast cancer. nih.gov This technique calculates the binding affinity, often expressed as a docking score in kcal/mol, and predicts the conformation of the ligand within the protein's active site. nih.gov For instance, certain isoindolinone ligands have demonstrated high binding affinities with CDK7, achieving scores up to -10.1 kcal/mol and forming stable hydrogen bond interactions with key amino acid residues. nih.gov
Following docking, MD simulations are often performed to assess the dynamic stability of the most promising ligand-protein complexes. nih.govrsc.org These simulations, which can run for nanoseconds, model the movement of atoms in the complex over time in a simulated physiological environment. nih.govchemmethod.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the number of hydrogen bonds. pensoft.net A stable RMSD trajectory over the simulation period suggests that the ligand remains securely bound in its predicted pose. frontiersin.orgscielo.sa.cr For example, MD simulations of isoindolinone derivatives complexed with CDK7 have confirmed the stability of the docked poses, reinforcing the potential of this scaffold as effective inhibitors. nih.gov The analysis showed a strong and stable hydrogen bonding interaction between the ligand and CDK7, indicating it as a promising therapeutic candidate. nih.gov
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability |
|---|---|---|---|---|
| Isoindolinone Derivative 7 | CDK7 | -10.1 | LYS41, LYS139 | Stable H-bond interaction confirmed over 100 ns simulation nih.gov |
| Isoindolinone Derivative 14 | CDK7 | -9.3 | Not specified | Stable complex confirmed over 100 ns simulation nih.gov |
| Enastron Analogue 5a | Eg5 | Not specified | Not specified | Complex demonstrated substantial stability after 70 ns rsc.org |
Pharmacokinetic Studies of this compound and its Derivatives
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The ADME profile of a compound describes its journey through the body. wikipedia.org Absorption refers to how the compound enters the bloodstream, distribution describes its transport to various tissues, metabolism involves its chemical conversion, and excretion is its removal from the body. wikipedia.org For isoindolinone derivatives, in silico tools like SwissADME are widely used to predict these properties from the molecular structure. nih.gov
Key predicted parameters include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with transport proteins like P-glycoprotein. nih.gov For example, studies on certain chloro and nitro indolinone derivatives predicted good intestinal absorption and BBB penetration based on the BOILED-Egg pharmacokinetic model. nih.gov Physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are calculated to assess "drug-likeness" according to frameworks like Lipinski's Rule of Five. nih.govjmchemsci.com Compounds that adhere to these rules are more likely to have favorable oral bioavailability. nih.gov
| Compound | Property | Predicted Value/Outcome | Reference |
|---|---|---|---|
| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) | Intestinal Absorption | High | nih.gov |
| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) | BBB Permeation | Yes | nih.gov |
| (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) | Intestinal Absorption | High | nih.gov |
| (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) | BBB Permeation | Yes | nih.gov |
| Benzimidazolone Derivative L15 | Lipinski's Rule | Compliant | jmchemsci.com |
In Silico Predictions using Molecular Dynamics Simulations and DFT
In silico methods, particularly Molecular Dynamics (MD) simulations and Density Functional Theory (DFT), provide deeper insights into the pharmacokinetic behavior of drug candidates. rsc.orgnih.gov MD simulations can be used to assess the stability of a compound's interaction with metabolic enzymes or transport proteins, which is a crucial aspect of its ADME profile. researchgate.net
DFT calculations are employed to analyze the electronic structure and reactivity of molecules. nih.govnih.gov By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's chemical reactivity and stability. rsc.org For instance, DFT studies on indolinone derivatives have shown that compounds with a lower HOMO-LUMO energy gap are generally more reactive, which can influence their metabolic pathways and anticancer activity. nih.govnih.gov These computational studies support experimental findings and help in the rational design of derivatives with improved pharmacokinetic properties. nih.gov
In Vitro and In Vivo Biological Evaluation
The biological activity of this compound and its analogs is assessed through a combination of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies. nih.govnih.govrsc.org These evaluations are critical for determining the therapeutic potential of the compounds.
Cytotoxicity Assays on Cancer Cell Lines
In vitro cytotoxicity assays are fundamental for screening potential anticancer agents. nih.gov These tests measure the ability of a compound to kill cancer cells. The MTT assay is a common method used to determine cell viability after exposure to the test compound at various concentrations. japsonline.commdpi.com The results are often reported as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. mdpi.com
Derivatives of the isoindolin-1-one scaffold have been evaluated against various human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). mdpi.com Some derivatives have shown significant dose-dependent cytotoxic effects. For example, certain isoindolinone derivatives have demonstrated potent activity against MCF-7 cells, highlighting their potential for development as anticancer drugs. The selectivity of a compound is also crucial; an ideal candidate exhibits high toxicity towards cancer cells while having minimal effect on normal, healthy cells. nih.govmdpi.com
| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Indolo–pyrazole derivative 6c | SK-MEL-28 (Melanoma) | 3.46 | nih.gov |
| Chalcone–pyrazole hybrid VI | Various (7 lines) | 3.70–8.96 | nih.gov |
| Methanol (B129727) Extract of B. hochstetteri | MCF-7 (Breast) | 219.67 (µg/mL) | mdpi.com |
| Methanol Extract of B. hochstetteri | A549 (Lung) | 144.30 (µg/mL) | mdpi.com |
| Bola-amphiphile (BPPB) | HTLA-230 (Neuroblastoma) | 0.2 | mdpi.com |
Antimicrobial Activity Screening (e.g., against Bacterial Strains)
The isoindolinone core structure has also been investigated for its antimicrobial properties. Screening for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. derpharmachemica.com
Studies have shown that certain isoindolinone derivatives exhibit promising antibacterial activity against a range of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. derpharmachemica.com The activity can be comparable to that of established antibiotics. derpharmachemica.com For example, some derivatives have shown MIC values ranging from 0.328 to 3.6 mg/mL. derpharmachemica.com Structure-activity relationship studies suggest that specific functional groups, such as a carboxyl group, may be essential for the observed antibacterial effects. derpharmachemica.com
| Compound Type/Derivative | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| Isoindolinone derivatives | B. subtilis, S. aureus, E. coli | 0.328-3.6 mg/mL | derpharmachemica.com |
| Chlorinated isoindolinone derivatives | Bacillus subtilis | 28.5 - 83.5 µg/mL | derpharmachemica.com |
| Tetra-hydro-isoindolinyl analogue | S. aureus | <0.025 µg/mL | derpharmachemica.com |
| Tetra-hydro-isoindolinyl analogue | E. coli | 0.2 µg/mL | derpharmachemica.com |
| Pyrrolizidine alkaloid (PA-1) | S. aureus | 0.0039 - 0.025 mg/mL | mdpi.com |
Antileishmanial and Antitoxoplasma Activities of Isoindolin-1-one Derivatives
Research into the therapeutic potential of the isoindolin-1-one scaffold has extended to parasitic diseases, including leishmaniasis and toxoplasmosis. Studies have focused on synthesizing and evaluating various derivatives to establish structure-activity relationships (SAR) and identify compounds with potent antiparasitic effects.
Investigations into a series of methyleneisoindolinone derivatives have revealed significant in vitro activity against both Leishmania major, the causative agent of cutaneous leishmaniasis, and Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.govnih.govresearchgate.net The biological evaluation of these compounds has provided insights into the structural features that govern their potency.
For antileishmanial activity, a number of methyleneisoindolinone compounds demonstrated potent effects against both the promastigote (the motile, insect-stage) and amastigote (the intracellular, mammalian-stage) forms of L. major. nih.govacs.org Specifically, compounds designated in one study as 2a , 5a , and 5e were identified as the most active against both parasitic forms, with IC₅₀ values below 0.4 μM. nih.govnih.gov The most potent compounds against L. major amastigotes were 2a and 2e , with IC₅₀ values of 1.3 μM and 1.7 μM, respectively. acs.org This highlights the promise of the aromatic methyleneisoindolinone core in targeting this parasite. nih.gov
Similarly, the antitoxoplasma activity of this class of compounds was evaluated against T. gondii tachyzoites. Several derivatives exhibited strong inhibitory effects. nih.govresearchgate.net Notably, compounds identified as 2c , 2e , 2h , and 5d showed potent activity, with IC₅₀ values less than 2.1 μM. nih.govnih.gov In one study, four compounds from a particular series demonstrated IC₅₀ values under 0.4 μM against T. gondii. acs.org
While these studies underscore the potential of the broader isoindolin-1-one class of compounds as a source of new antileishmanial and antitoxoplasma agents, specific biological activity data for this compound was not available in the reviewed scientific literature. The detailed research findings are based on derivatives of the core isoindolinone structure, and the exact substitutions for the highly active compounds mentioned (e.g., 2a, 2c, 5a) were not explicitly defined as the 7-methyl variant in the available resources. nih.govnih.govacs.org
The following tables summarize the activity of the most potent, albeit structurally unspecified, isoindolinone derivatives from the key studies.
Table 1: Antileishmanial Activity of Selected Isoindolinone Derivatives against L. major
| Compound ID | Activity Stage | IC₅₀ (μM) |
|---|---|---|
| 2a | Amastigote | 1.3 |
| 2e | Amastigote | 1.7 |
| 5a | Promastigote & Amastigote | < 0.4 |
| 5e | Promastigote & Amastigote | < 0.4 |
Data sourced from a 2023 study by Jelali et al. on methyleneisoindolinone derivatives. nih.govacs.org
Table 2: Antitoxoplasma Activity of Selected Isoindolinone Derivatives against T. gondii
| Compound ID | Activity Stage | IC₅₀ (μM) |
|---|---|---|
| 2c | Tachyzoite | < 2.1 |
| 2e | Tachyzoite | < 2.1 |
| 2h | Tachyzoite | < 2.1 |
| 5d | Tachyzoite | < 2.1 |
Data sourced from a 2023 study by Jelali et al. on methyleneisoindolinone derivatives. nih.govnih.gov
Medicinal Chemistry Applications and Future Directions
7-Methylisoindolin-1-one as a Pharmacophore in Drug Discovery
A pharmacophore is an abstract concept representing the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. dovepress.com The this compound scaffold serves as a valuable pharmacophore due to its rigid bicyclic structure, which provides a defined spatial arrangement of functional groups. This framework is found in various naturally occurring compounds with notable biological properties. nih.gov
The utility of pharmacophore modeling in drug discovery is well-established. It aids in the identification of new lead compounds through virtual screening of large chemical databases and guides the optimization of existing leads to enhance their activity and selectivity. d-nb.inforesearchgate.netnih.gov
Design and Synthesis of Novel this compound Derivatives for Enhanced Therapeutic Efficacy
The synthesis of novel derivatives of this compound is a key strategy for enhancing therapeutic efficacy. Researchers can systematically modify the core structure to explore structure-activity relationships (SAR) and identify compounds with improved pharmacological profiles.
Several synthetic strategies are employed to create libraries of this compound derivatives. These methods often involve transition metal-catalyzed reactions, which allow for precise and efficient modifications of the isoindolinone core. For instance, palladium-catalyzed or copper-catalyzed cyclization reactions are commonly used to construct the isoindolinone scaffold itself.
Key modifications to the this compound pharmacophore include:
Substitution at the N-2 position: Introducing various alkyl or aryl groups at this position can significantly influence the compound's biological activity.
Functionalization of the aromatic ring: The benzene (B151609) ring of the isoindolinone core can be substituted with different functional groups to modulate properties like solubility, metabolic stability, and target-binding affinity. For example, the introduction of a bromine atom can provide a handle for further chemical modifications through cross-coupling reactions.
Modification at the C-3 position: Altering the substituent at the C-3 position can impact the molecule's interaction with the biological target.
Recent advancements have focused on developing more sustainable and efficient synthetic methods. For example, ruthenium-catalyzed alkyne cyclotrimerization has been explored for the regioselective synthesis of substituted isoindolinones in environmentally friendly solvents. ucl.ac.uk
Strategies for Optimizing Selectivity and Minimizing Side Effects
Optimizing the selectivity of drug candidates is crucial to minimize off-target effects and improve their safety profile. For this compound derivatives, several strategies are employed:
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, it can be used to design derivatives that fit precisely into the active site, thereby enhancing selectivity.
Pharmacophore-Based Screening: By creating a pharmacophore model that captures the key features required for activity against the desired target but not off-targets, virtual screening can identify more selective compounds. dovepress.com
Introduction of Specific Functional Groups: The strategic placement of certain functional groups can favor interactions with the intended target over other proteins. For example, adding a hydroxyl group can create a new hydrogen bond with a specific residue in the target's active site.
A study on the regioselective reductive methoxylation of asymmetrical ring-substituted phthalimides demonstrated that it is possible to selectively functionalize one of the carbonyl groups, which is a key step in controlling the final structure and, consequently, the selectivity of the resulting isoindolinone derivatives. rsc.org
Development of this compound Based Drug Candidates
The development of drug candidates based on the this compound scaffold has shown promise in various therapeutic areas. The versatility of this core structure allows for the creation of compounds with diverse biological activities, including antimicrobial and anticancer properties. For instance, certain isoindolinone derivatives have been investigated as inhibitors of bromodomains, which are epigenetic "readers" involved in the regulation of gene transcription and are implicated in cancer. nih.gov
Preclinical Model Studies
Preclinical studies are a critical phase in drug development, designed to evaluate the safety and efficacy of a potential drug candidate before it is tested in humans. ppd.comtexilajournal.com These studies are conducted in vitro (in cells) and in vivo (in animal models) to gather essential data on the compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), pharmacodynamics (the drug's effect on the body), and toxicology. biostock.se
For drug candidates based on the this compound scaffold, preclinical studies would typically involve:
In vitro assays: Testing the compound's activity against its intended biological target (e.g., an enzyme or receptor) and assessing its cytotoxicity in various cell lines.
Animal models: Administering the compound to relevant animal models of the disease to evaluate its efficacy and to identify any potential toxicities. The selection of an appropriate animal species is a crucial aspect of these studies. europa.eu
The data from these preclinical studies are essential for filing an Investigational New Drug (IND) application with regulatory agencies like the FDA to gain approval for human clinical trials. biostock.se
Applications Beyond Medicinal Chemistry
The unique chemical properties of isoindolinone derivatives, including those based on the this compound structure, have led to their application in fields beyond medicinal chemistry.
Fluorescent Probes and Synthetic Dyes
The isoindolinone scaffold can be a component of fluorescent molecules. For example, a 7-hydroxy derivative of 3-methyleneisoindolin-1-one (B1254794) has been synthesized and investigated as a new fluorophore that undergoes excited-state intramolecular proton transfer (ESIPT). nih.gov Such compounds can exhibit fluorescence that is sensitive to the surrounding environment, making them potentially useful as fluorescent probes to monitor properties like the dielectric constant of a solvent. nih.gov
In the broader context of synthetic dyes, isoindolinone derivatives are valued for their ability to form stable compounds, making them useful precursors in the synthesis of various dyes and pigments. smolecule.com
Functional Materials with Mechanochromic Properties
The development of functional materials that respond to external stimuli is a burgeoning area of materials science. Among these, materials exhibiting mechanochromism, a change in color in response to mechanical stress, are of significant interest for applications such as stress sensing, damage detection, and security features. While direct research on the mechanochromic properties of this compound is not extensively documented in publicly available literature, the broader class of isoindolinone derivatives has been identified as a promising scaffold for the design of mechanochromic materials. nih.govacs.org
The potential for isoindolinone-based compounds to exhibit mechanochromism often stems from their molecular structure, which can be engineered to undergo changes in solid-state packing or molecular conformation under mechanical force. These changes can, in turn, alter the electronic and photophysical properties of the material, leading to a visible color change. nih.gov
Research into isoindolinone-based luminogens has shown that the (Z)-configuration of substituents on the exocyclic methylene (B1212753) group is a crucial factor for enabling mechanochromic properties. acs.org This specific stereochemistry facilitates π-π stacking interactions in the crystalline state. Mechanical grinding or shearing can disrupt this ordered packing, leading to a change in the material's fluorescence. For instance, certain (Z)-3-(sulfonyl-methylene)isoindolin-1-ones have been synthesized and shown to be useful luminogen materials. acs.org
Given these precedents within the isoindolinone class, it is plausible that this compound could serve as a foundational building block for the creation of novel mechanochromic materials. The methyl group at the 7-position could influence the solid-state packing and electronic properties, potentially contributing to unique mechanoresponsive characteristics. Future research could focus on the synthesis of derivatives of this compound designed to enhance these properties, for example, by introducing moieties known to promote changes in crystal packing under stress.
Table 1: Factors Influencing Mechanochromism in Isoindolinone Derivatives
| Structural Feature | Influence on Mechanochromic Properties | Reference |
| Stereochemistry | The (Z)-configuration of exocyclic methylene groups is critical for enabling π-π stacking, which can be disrupted by mechanical force. | acs.org |
| Substituents | Variation of side groups on the isoindolinone core can tune the mechanochromic fluorescence properties. | dntb.gov.ua |
| Molecular Packing | Loosely bound 'herringbone' packing, influenced by the flexibility and twisting of donor moieties, can enable reversible transformations under mechanical stimuli. | nih.gov |
| Non-covalent Interactions | C-H···π and π···π interactions are important for yielding mechanochromism under external force. | nih.gov |
Emerging Research Areas and Unexplored Potential of this compound
The isoindolinone scaffold is a versatile platform in medicinal chemistry, and this compound, as a specific derivative, holds potential for exploration in several cutting-edge research areas. Beyond its established roles, emerging fields are beginning to hint at novel applications for this and related compounds.
Activation of Silent Biosynthetic Pathways
A significant challenge in natural product discovery is that many microbial biosynthetic gene clusters (BGCs) are "silent" or not expressed under standard laboratory conditions. pnas.orgresearchgate.net The activation of these silent pathways can lead to the discovery of novel secondary metabolites with unique biological activities. Recent research has demonstrated that small molecules can be used to trigger the expression of these cryptic genes.
In a notable study, the chemical modulation of a silent Pictet-Spenglerase (FPS) gene in the fungus Chaetomium globosum was achieved using 1-methyl-l-tryptophan (B559632) (1-MT). pnas.org This activation led to the production of a family of skeletally unprecedented alkaloids. Significantly, detailed spectroscopic analysis of the products revealed the formation of a 4,5,6-trihydroxy-7-methylisoindolin-1-one motif. pnas.orgpnas.org This finding directly implicates a derivative of this compound in the products of an activated silent biosynthetic pathway.
The study proposed a biosynthetic pathway where the externally supplied 1-MT acts as both an activator for the silent FPS gene and a substrate that is processed by the activated fungal machinery. pnas.org The fungal aldehyde flavipin condenses with 1-MT, leading to the formation of novel alkaloids that incorporate the this compound core structure. pnas.org This discovery of an isoindolinone-containing tetracyclic polyketide antibiotic, named isoindolinomycin, through the screening of rifampicin-resistant mutants further highlights the potential of activating silent genes to unearth novel isoindolinone derivatives. oup.com
These findings suggest that this compound and its derivatives could potentially be used as chemical probes to induce the expression of silent BGCs in various microorganisms. Alternatively, the this compound scaffold itself may be a common structural motif in the products of these activated pathways, making it a valuable target for discovery efforts.
Table 2: Research Findings on the Role of Isoindolinones in Silent Biosynthetic Pathway Activation
| Organism | Method of Activation | Key Finding | Compound Motif | Reference |
| Chaetomium globosum | Chemical modulation with 1-methyl-l-tryptophan (1-MT) | Activation of a silent Pictet-Spenglerase (FPS) gene leading to the production of novel alkaloids. | 4,5,6-trihydroxy-7-methylisoindolin-1-one | pnas.orgpnas.org |
| Streptomyces sp. SoC090715LN-16 | Screening of rifampicin-resistant mutants | Discovery of the isoindolinone-containing tetracyclic polyketide antibiotic, isoindolinomycin. | Isoindolinone | oup.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methylisoindolin-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted benzamides using oxidizing agents (e.g., KMnO₄ or CrO₃) or catalytic hydrogenation. Solvents like DMF and catalysts (e.g., Pd/C) are critical for cyclization efficiency. To optimize yield, control reaction parameters such as temperature (80–120°C), solvent polarity, and stoichiometric ratios. Purity can be improved via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Characterization : Confirm identity via ¹H/¹³C NMR (δ 2.3 ppm for methyl groups, δ 170–175 ppm for carbonyl), FT-IR (C=O stretch at ~1680 cm⁻¹), and HRMS. Report melting points (e.g., 145–148°C) and HPLC purity (>95%) .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use multinuclear NMR to resolve structural ambiguities:
- ¹H NMR : Methyl protons appear as singlets (δ 2.3–2.5 ppm), aromatic protons as multiplets (δ 7.1–7.8 ppm).
- ¹³C NMR : Key signals include the carbonyl (δ ~172 ppm) and methyl carbon (δ ~25 ppm).
- IR : Confirm lactam formation via C=O stretch (~1680 cm⁻¹).
- Quantitative Analysis : Pair LC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) with UV detection (λ = 254 nm) for purity assessment. Validate with calibration curves using certified reference standards .
Q. How should researchers handle this compound safely in laboratory settings?
- Safety Protocols : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid inhalation; store in airtight containers at 2–8°C. Spills require neutralization with 10% sodium bicarbonate followed by ethanol rinsing.
- Toxicity Data : Refer to SDS for acute toxicity (e.g., LD₅₀ > 500 mg/kg in rodents) and ecotoxicological profiles. Dispose via hazardous waste channels .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound derivatives be resolved in pharmacological studies?
- Analytical Framework :
Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hrs), and controls (DMSO vehicle).
Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values; compare slopes (Hill coefficients) for mechanistic insights.
Meta-Analysis : Apply PRISMA guidelines to aggregate data from ≥5 studies, weighting by sample size and methodological rigor (e.g., double-blinding, randomization) .
- Case Study : Discrepancies in anticancer activity (e.g., IC₅₀ = 10 μM vs. 50 μM) may arise from differential apoptosis assays (Annexin V vs. TUNEL) .
Q. What strategies optimize experimental design for studying this compound’s reactivity in cross-coupling reactions?
- Design Principles :
- Catalyst Screening : Test Pd(OAc)₂, XPhos, and Buchwald ligands in Suzuki-Miyaura couplings (aryl bromides, 80°C, 12 hrs).
- Solvent Effects : Compare DMF (high polarity) vs. THF (low polarity) on reaction rates (monitor via TLC).
- Statistical DOE : Use a 3² factorial design to evaluate temperature (60–100°C) and catalyst loading (1–5 mol%) .
- Troubleshooting : Low yields may require degassing solvents or adding molecular sieves to scavenge moisture .
Q. How can computational modeling predict this compound’s metabolic pathways, and what experimental validation is required?
- In Silico Workflow :
Docking Studies : Use AutoDock Vina to model interactions with CYP3A4 (PDB ID: 4NY4); prioritize poses with ΔG < -8 kcal/mol.
MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability (RMSD < 2 Å).
- Experimental Validation : Incubate with human liver microsomes (1 mg/mL, NADPH regeneration system) and analyze metabolites via UPLC-QTOF. Compare predicted (e.g., hydroxylation at C6) vs. observed oxidation sites .
Q. What methodologies address stability challenges in this compound under varying pH and temperature conditions?
- Stability Protocols :
- Forced Degradation : Expose to 0.1 M HCl (pH 1), NaOH (pH 13), and H₂O₂ (3%, 70°C) for 24 hrs. Monitor degradation via HPLC.
- Kinetic Analysis : Calculate t₉₀ (time for 10% degradation) using Arrhenius plots (4–40°C).
Q. How do structural modifications (e.g., halogenation) alter this compound’s bioactivity, and what SAR trends emerge?
- SAR Framework :
- Electron-Withdrawing Groups : Bromo substituents at C5 increase cytotoxicity (e.g., IC₅₀ = 8 μM vs. 25 μM for parent compound) by enhancing DNA intercalation.
- Hydrophobic Moieties : Fluorine at C7 improves blood-brain barrier penetration (logP increase from 1.2 to 1.8).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
